2,2'-Dichlorobenzilic acid
Description
2,2'-Dichlorobenzilic acid (CAS No. 3152-12-3) is a chlorinated aromatic carboxylic acid with the molecular formula C₁₄H₁₀Cl₂O₃ and a molecular weight of 297.13 g/mol. It is structurally characterized by two chlorine atoms substituted at the ortho positions (2 and 2') of the benzene rings in the benzilic acid framework (Figure 1). The compound is primarily used in research settings due to its role as a precursor or metabolite in pesticide degradation pathways .
Properties
IUPAC Name |
2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYHUFNZIWRMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317027 | |
| Record name | 2,2'-Dichlorobenzilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-12-3 | |
| Record name | NSC310167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dichlorobenzilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dichlorobenzilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzilic acid can be synthesized through the reaction of 2,2’-dichlorobenzil with a base, such as potassium hydroxide, in an aqueous medium. The reaction involves the rearrangement of the benzil to form the benzilic acid derivative. The reaction conditions typically include heating the mixture to facilitate the rearrangement process .
Industrial Production Methods: Industrial production of 2,2’-Dichlorobenzilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
Chlorine atoms on aromatic rings are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Hydroxylation : In alkaline media, chlorine substituents may hydrolyze to hydroxyl groups. For instance, 2-chlorobenzoic acid undergoes hydrolysis to form 2-hydroxybenzoic acid under basic conditions, with reaction rates influenced by electron-withdrawing effects of adjacent groups .
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Ammonolysis : Chlorine can be displaced by ammonia or amines. 2-Chlorobenzoic acid reacts with ammonia to yield anthranilic acid (2-aminobenzoic acid) . For 2,2'-dichlorobenzilic acid, similar reactivity is expected, though steric hindrance from the dichloro substitution may reduce reaction rates.
Key Conditions :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | NaOH (aq), heat | 2,2'-Dihydroxybenzilic acid |
| Ammonolysis | NH₃/EtOH, 100–120°C | 2,2'-Diaminobenzilic acid |
Decarboxylation
Carboxylic acid groups in chlorinated benzoic acids undergo decarboxylation at elevated temperatures. For example, 2-chlorobenzoic acid decarboxylates to chlorobenzene at 200–250°C . In this compound, decarboxylation would likely produce dichlorodiphenylmethane derivatives.
Mechanistic Pathway :
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Activation : Protonation of the carboxyl group.
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CO₂ Elimination : Formation of a carbanion intermediate.
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Rearomatization : Loss of CO₂ and stabilization via resonance.
Oxidative Coupling
Chlorinated benzoic acids participate in oxidative coupling reactions. For example, 2-mercaptobenzoic acid undergoes oxidative coupling with Group 2 metals (e.g., Ca, Sr) to form polymeric complexes with dithiobis(benzoic acid) ligands . Analogously, this compound may form coordination polymers or metal-organic frameworks (MOFs) under oxidative conditions.
Experimental Evidence :
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In reactions with alkaline earth metal chlorides, 2-mercaptobenzoic acid forms extended polymeric structures via S–S bond formation .
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Proposed Reaction :
Esterification and Amidation
The carboxylic acid groups in this compound can form esters or amides. For example:
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Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis yields methyl esters.
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Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation forms bis-amide derivatives.
Reaction Table :
| Functionalization | Reagents | Applications |
|---|---|---|
| Esterification | MeOH, H₂SO₄ | Plasticizers, polymer precursors |
| Amidation | EDC/HOBt, RNH₂ | Bioactive compound synthesis |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing chlorine and carboxyl groups direct incoming electrophiles to meta positions. For example:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–60°C) due to deactivation of the ring.
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Sulfonation : Forms sulfonic acid derivatives at the meta position relative to chlorine substituents.
pKa Influence :
The acidity of this compound is heightened by chlorine substituents. Based on pKa data for 2-chlorobenzoic acid (~2.47) , the dichloro analog likely has a pKa < 2, enhancing its solubility in polar aprotic solvents.
Reductive Dechlorination
Chlorine atoms can be removed via catalytic hydrogenation or using reducing agents:
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Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively removes chlorine substituents.
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Zn/HCl : Reduces Cl to H under acidic conditions.
Example :
Grignard and Organometallic Reactions
The carboxylate anion of this compound reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones or tertiary alcohols, depending on stoichiometry.
Thermal Stability and Decomposition
Chlorinated benzoic acids exhibit thermal stability up to ~200°C. Beyond this, decomposition pathways include:
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Decarboxylation (as above).
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Dehydrohalogenation : Loss of HCl, forming unsaturated intermediates.
Key Challenges and Research Gaps
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Steric Hindrance : The dichloro substitution likely slows reaction kinetics in substitution and coupling reactions.
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Solubility : Limited solubility in nonpolar solvents necessitates polar aprotic media (e.g., DMF, DMSO) for many reactions.
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Toxicity : Handling requires precautions due to potential bioaccumulation and toxicity .
Note: Specific data on this compound remains sparse. The above analysis is extrapolated from studies on 2-chlorobenzoic acid , dichlorobenzoic acid derivatives, and benzilic acid analogs . Further experimental validation is recommended.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Antimicrobial Activity : Studies have shown that derivatives of 2,2'-dichlorobenzilic acid exhibit antimicrobial properties against various bacteria and fungi. For instance, research indicates its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Agents : The compound serves as a precursor for synthesizing anti-inflammatory drugs. Its derivatives have been evaluated for their efficacy in reducing inflammation in preclinical models .
- Analgesic Properties :
Agricultural Applications
- Pesticide Intermediates :
- Fungicides :
Industrial Applications
- Chemical Synthesis :
- Preservatives :
Case Study 1: Antimicrobial Evaluation
A study published in PubMed evaluated several derivatives of this compound for antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antibiotics .
Case Study 2: Agricultural Efficacy
Research conducted on the use of this compound as a herbicide showed promising results in controlling weed populations without adversely affecting crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls, supporting its use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2,2’-Dichlorobenzilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties and Hazards :
- Hazard Classification : Skin irritation (Category 2), eye irritation (Category 2A), acute aquatic toxicity (Category 1) .
- Transport : Classified under UN 3077 as an environmentally hazardous substance .
Comparison with Structurally Similar Compounds
4,4'-Dichlorobenzilic Acid
Structural Differences :
- The 4,4'-isomer features chlorine substituents at the para positions of the benzene rings, reducing steric hindrance compared to the 2,2'-isomer.
Toxicity :
Chlorobenzilate (Ethyl 4,4'-Dichlorobenzilate)
Structural Relationship :
- Chlorobenzilate is the ethyl ester derivative of 4,4'-dichlorobenzilic acid.
Environmental Impact :
- Degrades into 4,4'-dichlorobenzilic acid, which further breaks down into persistent metabolites like dichlorobenzophenone (DCBP) and FW-152.
Other Substituted Benzilic Acids
Examples :
- 4,4'-Dimethylbenzilic Acid : Electron-donating methyl groups increase oxidative stability compared to chlorinated analogs.
- 4,4'-Dinitrobenzilic Acid : Electron-withdrawing nitro groups accelerate cerium(IV) oxidation rates, contrasting with the inhibitory effect of ortho-chlorines in 2,2'-dichlorobenzilic acid .
Mechanistic Insights :
- Substituent position and electronic effects dictate reaction pathways. Ortho-substituents (e.g., Cl in 2,2'-isomer) impose steric barriers, while para-substituents (e.g., Cl in 4,4'-isomer) influence electronic delocalization .
Comparative Data Table
Research and Environmental Considerations
- Degradation Pathways : Both 2,2'- and 4,4'-dichlorobenzilic acids are terminal metabolites in dicofol breakdown, contributing to long-term environmental hazards due to their persistence in sediments .
- Analytical Detection : Methods like gas chromatography with electron capture detection are employed to quantify these compounds in environmental samples .
Biological Activity
2,2'-Dichlorobenzilic acid (DCBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DCBA, including its antimicrobial, anti-inflammatory, and cytotoxic properties. Additionally, relevant case studies and research findings are discussed to illustrate its potential applications.
Chemical Structure and Properties
This compound is characterized by its two chlorine atoms positioned on the benzene ring, which significantly influences its biological activity. The molecular formula is C14H10Cl2O2, and it possesses a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems.
Biological Activities
1. Antimicrobial Activity
DCBA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria suggest that DCBA can be a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
| Aspergillus niger | 30 |
2. Anti-inflammatory Properties
Research has demonstrated that DCBA possesses anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role for DCBA in managing inflammatory conditions .
3. Cytotoxic Effects
DCBA has also been investigated for its cytotoxic properties against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. For example, in human breast cancer cells (MCF-7), DCBA treatment resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing derivatives of DCBA to enhance its antimicrobial efficacy. The derivatives were tested against a panel of bacterial strains, revealing that certain modifications increased potency significantly compared to the parent compound. For instance, one derivative exhibited an MIC of 5 µg/mL against E. coli, which is considerably lower than that of DCBA itself .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the mechanism by which DCBA exerts its anti-inflammatory effects. The study utilized a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with DCBA resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, demonstrating its potential therapeutic application in inflammatory diseases .
Research Findings
Recent literature has expanded on the pharmacological profiles of compounds related to DCBA. Notably, compounds with similar structures have been shown to possess various biological activities such as:
- Antioxidant Activity: Compounds derived from benzilic acid structures have demonstrated significant antioxidant properties, which could mitigate oxidative stress-related diseases.
- Neuroprotective Effects: Some studies suggest that derivatives of dichlorobenzilic acid may protect neuronal cells from damage induced by neurotoxins .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 2,2'-dichlorobenzilic acid in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves the benzilic acid rearrangement, where substituted benzil derivatives react with strong bases. For example, 2,2'-dichlorobenzil (precursor) can undergo rearrangement in alkaline media to yield the target compound. Purification is achieved via recrystallization using polar aprotic solvents (e.g., acetic acid) to remove unreacted intermediates. Analytical validation via melting point analysis, NMR, and HPLC ensures purity. Researchers should optimize reaction conditions (e.g., temperature, base concentration) to minimize side products like decarboxylated derivatives .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are widely used. For biological samples (e.g., urine), solid-phase extraction (SPE) is recommended to isolate the compound from matrix interferences. Calibration curves should be constructed using deuterated internal standards to improve accuracy. In environmental samples, liquid-liquid extraction followed by derivatization (e.g., silylation) enhances GC-MS sensitivity .
Advanced Research Questions
Q. How do substituent effects influence the reaction kinetics of this compound in oxidative decarboxylation reactions?
- Methodological Answer : Substituent effects can be systematically studied using Hammett plots. For example, in cerium(IV)-mediated oxidations, the rate constants of this compound (electron-withdrawing Cl groups) are compared with other substituted analogs (e.g., 4,4'-dimethoxy or 4,4'-dinitro). The Hammett ρ values (e.g., −0.7 in acetonitrile) indicate whether the mechanism proceeds via radical intermediates or carbocationic transition states. Spectrophotometric monitoring of Ce(IV) consumption at 320 nm provides real-time kinetic data .
Q. How should researchers address contradictory data in solvent-dependent reaction rates for this compound?
- Methodological Answer : Contradictions arise from solvent interactions, such as sulfato complexation in H₂SO₄ media, which slows oxidation rates compared to HCl-HOAc or acetonitrile. To resolve this, conduct parallel experiments in controlled media while varying ionic strength and acidity. Use UV-Vis spectroscopy to track cerium(IV) speciation and cyclic voltammetry to assess redox potentials. Statistical tools (e.g., ANOVA) can validate rate differences across solvents .
Q. What methodologies are recommended for tracing environmental degradation pathways of this compound and its derivatives?
- Methodological Answer : Hydrolysis studies under varying pH and temperature conditions (e.g., pH 3–10, 25–60°C) can identify degradation products like 2,2'-dichlorobenzophenone. Use LC-MS/MS to detect intermediates and quantify half-lives. For photolytic degradation, simulate sunlight exposure in photoreactors and analyze products via high-resolution mass spectrometry (HRMS). Comparative studies with 4,4'-dichloro analogs (e.g., ethyl esters) provide insights on structural stability .
Q. How can computational modeling complement experimental studies on this compound’s pharmacological activity?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target receptors, such as opioid or cannabinoid receptors, based on the compound’s stereoelectronic profile. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and quantify substituent effects on reactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with pharmacokinetic data .
Q. What interdisciplinary approaches are critical for studying this compound’s environmental and health impacts?
- Methodological Answer : Combine synthetic chemistry (e.g., isotopically labeled analogs for tracer studies), ecotoxicology (e.g., Daphnia magna bioassays), and epidemiology (e.g., cohort studies on occupational exposure). Use meta-analysis to integrate data from kinetic studies, environmental monitoring, and toxicity databases. Machine learning tools can predict bioaccumulation potential or prioritize metabolites for regulatory review .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
